3-(3-Furyl)acrylic acid

Description

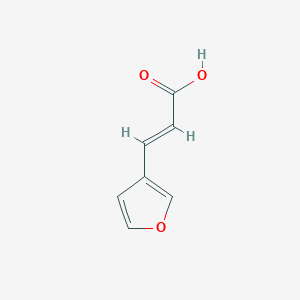

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901228 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81311-95-7 | |

| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Furyl Acrylic Acid

Catalytic Condensation Reactions

Catalytic condensation reactions represent a primary and widely utilized approach for the synthesis of 3-(3-Furyl)acrylic acid and its derivatives. zhishangchem.com These methods are valued for their efficiency and the ability to form the characteristic α,β-unsaturated carboxylic acid structure.

Knoevenagel Condensation Approaches with Malonic Acid and Furaldehyde

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the base-catalyzed condensation of 3-furaldehyde (B129913) with malonic acid. google.com The process is typically carried out in the presence of a basic catalyst, such as pyridine (B92270) or piperidine (B6355638), and often requires heating to proceed to completion. google.com One established method involves reacting 3-furaldehyde and malonic acid in pyridine, which also acts as the solvent, with heating to 85-90°C for a couple of hours. This results in a respectable yield of 75.2% and a purity of 95.10%. google.com Another variation of this method combines furfural (B47365) and malonic acid with pyridine and a catalytic amount of piperidine, heating the mixture at 95°C for 2.5 hours to achieve a high yield of 92.8% with 99.5% purity. researchgate.net

The reaction mechanism proceeds through the deprotonation of malonic acid by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-furaldehyde, followed by dehydration to yield the final α,β-unsaturated carboxylic acid product.

| Catalyst/Solvent | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Pyridine | 85-90°C, 2h | 75.2% | 95.10% | google.com |

| Pyridine/Piperidine | 95°C, 2.5h | 92.8% | 99.5% | researchgate.net |

| Piperidinium (B107235) Acetate (B1210297) | Solvent-free | Good to Excellent | Not specified | researchgate.net |

Role of Organocatalysts and Environmentally Benign Catalysts

In recent years, there has been a significant shift towards the use of organocatalysts and environmentally benign catalysts to address the environmental concerns associated with traditional methods that often use pyridine as a solvent. google.com Organocatalysts like piperidine have proven to be highly efficient for the Knoevenagel condensation, striking a good balance between nucleophilicity and basicity to afford high selectivity and yield. nih.govnih.gov Studies have shown that piperidine can effectively catalyze the reaction between furaldehydes and active methylene (B1212753) compounds, leading to good to excellent yields (70-96%) at ambient temperatures and often without the need for chromatographic purification. nih.gov

Furthermore, the exploration of sustainable and recyclable catalysts has gained traction. Chitosan (B1678972), derived from crustacean waste, has been successfully employed as a heterogeneous organocatalyst for the Knoevenagel condensation of furaldehydes. rsc.orgresearchgate.net This approach, often conducted under solvent-free mechanochemical conditions, offers faster reaction kinetics and high product selectivity. rsc.orgresearchgate.net Other environmentally friendly catalysts, such as papain confined in copper phosphate (B84403) nanoflowers and various metal-organic frameworks, have also demonstrated high efficiency in catalyzing Knoevenagel condensations under mild conditions. acs.orgrsc.org

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Piperidine | Ambient temperature, solvent-free | High yield (70-96%), high selectivity | nih.govnih.gov |

| Chitosan | Solvent-free, mechanochemical | Eco-friendly, recyclable, faster kinetics | rsc.orgresearchgate.net |

| Papain in Cu3(PO4)2 nanoflowers | Mild conditions | High efficiency, biocatalyst | rsc.org |

| Pyridine-2,3-dicarboxylate-based MOFs | Mild conditions | Porous, reusable, good yields (95-98%) | acs.org |

Cross-Coupling Strategies

Cross-coupling reactions provide an alternative and powerful route for the synthesis of this compound, offering a different approach to the construction of the key carbon-carbon bond.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have emerged as a versatile method for the synthesis of this compound and its derivatives. google.com A patented method describes the synthesis of (E)-3-(3-furyl)acrylic acid by reacting a 3-substituted furan (B31954) with an acrylate (B77674) compound in the presence of a palladium catalyst. google.com This approach is noted for its mild reaction conditions, simple operation, and high reaction yield (over 90%) with high isomeric purity. google.com Catalysts such as Pd(PPh3)2Cl2 are particularly preferred, and the reaction is typically carried out in solvents like acetonitrile (B52724) or N,N-dimethylformamide. google.com The Heck reaction can also be employed to couple aryl halides with acrylic acid, offering a direct route to the desired product. pearson.comresearchgate.net

Coupling of Halogenated Acrylic Acids with Furan Moieties

Another cross-coupling strategy involves the reaction of a halogenated acrylic acid with a furan derivative. While direct coupling of furan with halogenated acrylic acids is less commonly reported, the related coupling of 3-bromofuran (B129083) with an iodoalanine-derived organozinc reagent has been successfully demonstrated using a palladium catalyst with ligands like RuPhos or XPhos. whiterose.ac.uk This suggests the feasibility of coupling furan-based organometallic reagents with halogenated acrylic acid derivatives. The choice of catalyst and reaction conditions is crucial to optimize the yield and prevent side reactions.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound in any synthetic approach. For the Knoevenagel condensation, key parameters include the choice of catalyst, catalyst loading, reaction temperature, and reaction time. nih.govnih.gov For instance, in piperidine-catalyzed reactions, a 50 mol% catalyst loading was found to be optimal, providing a 70% yield. nih.govacs.org Lowering the catalyst amount resulted in incomplete conversion. nih.govacs.org Similarly, in the synthesis of related furylacrylic acids, adjusting the molar ratios of reactants and the reaction time has been shown to significantly improve yields.

In palladium-catalyzed cross-coupling reactions, the choice of the palladium source, ligand, base, and solvent are all critical variables. google.com For example, a patented process specifies the use of catalysts like Pd(PPh3)2Cl2 with bases such as potassium acetate in solvents like acetonitrile, with reaction temperatures ranging from 78-150°C. google.com The molar ratio of the reactants and catalyst is also precisely controlled to achieve high yields and purity. google.com Careful optimization of these parameters helps to minimize side reactions, such as the formation of isomers or byproducts, leading to a more efficient and cost-effective synthesis. google.com

Influence of Temperature and Reaction Duration

The interplay between reaction temperature and duration is a critical factor in the synthesis of this compound, directly impacting reaction kinetics, product yield, and purity. Different synthetic routes exhibit varying sensitivities to these parameters.

In the classic Knoevenagel-Doebner condensation of 3-furaldehyde with malonic acid, the reaction is typically conducted at elevated temperatures. One reported procedure involves heating the reactants in a pyridine solvent at 85-90°C for 2 hours. google.com While effective, these conditions can necessitate extensive purification to achieve high-purity product suitable for pharmaceutical applications. google.com

Alternative methods, such as those involving Heck-type coupling reactions, demonstrate a different temperature dependency. In a patented method involving the coupling of a 3-substituted furan with an acrylate, the initial coupling step (Step A) is performed at a temperature range of 78-150°C. google.com The subsequent hydrolysis step (Step B) to yield the final acid product is conducted at a much milder temperature, preferably between 30-35°C. google.com This two-temperature approach allows for the optimization of each distinct reaction step, maximizing conversion in the first stage while preserving the integrity of the final product in the second.

Research on the synthesis of the related compound 3-(2-furyl)acrylic acid further illustrates the importance of these parameters. In a study optimizing the Knoevenagel condensation under solvent-free conditions, the effect of temperature on product yield was systematically investigated. The findings indicate a clear optimal temperature for maximizing yield within a fixed reaction time.

Table 1: Effect of Temperature on Product Yield in Furan-based Acrylic Acid Synthesis This table presents data on the synthesis of 3-(2-furyl)acrylic acid (3a) as an illustrative example of parameter optimization in related compounds.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 1 | 75 |

| 2 | 90 | 1 | 83 |

| 3 | 100 | 1 | 94 |

| 4 | 110 | 1 | 89 |

Data derived from a study on the Knoevenagel condensation of furfural and malonic acid. researchgate.net

Similarly, reaction duration is fine-tuned to ensure complete conversion without promoting the formation of degradation products or side-reactions. For the hydrolysis step in the Heck-type route, a duration is chosen to ensure the complete conversion of the ester intermediate to the carboxylic acid. google.com

Effects of Catalyst Loading and Type

The choice of catalyst and its concentration are pivotal in directing the reaction pathway, influencing both the rate of reaction and the isomeric purity of the resulting this compound.

In modern synthetic approaches like the Heck reaction, a palladium catalyst is essential. google.com The catalyst loading is carefully controlled to be both efficient and cost-effective. A preferred molar ratio of the starting material (a 3-substituted furan) to the catalyst is specified as 1:0.03 to 1:0.07. google.com The type of palladium catalyst and the associated ligands can also be varied to optimize the reaction. The process also relies on a base, with inorganic bases such as lithium hydroxide (B78521), sodium hydroxide, and potassium hydroxide being effective; lithium hydroxide is noted as particularly preferred for the hydrolysis step. google.com

The classic Knoevenagel condensation relies on a base catalyst, typically an amine like pyridine, often used in conjunction with piperidine. google.com In this context, pyridine can act as both the catalyst and the solvent. google.com However, this method often results in lower product purity and presents environmental concerns. google.com To address this, research into alternative catalysts is common. Studies on the synthesis of 3-(2-furyl)acrylic acid have explored various organocatalysts, demonstrating that the catalyst type significantly affects product yield under standardized conditions.

Table 2: Effect of Catalyst Type on Knoevenagel Condensation Yield This table shows results for the synthesis of 3-(2-furyl)acrylic acid, highlighting the impact of different organocatalysts on the reaction.

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Piperidine | 80 |

| 2 | Pyrrolidine | 72 |

| 3 | Piperidinium Acetate | 94 |

| 4 | DABCO | 55 |

Reaction conditions: furfural, malonic acid, 1 equivalent of catalyst, 100°C, 3 hours. researchgate.net

In some catalytic systems, particularly those involving organometallic catalysts, increasing the catalyst loading can enhance yield, though often with diminishing returns. Research on asymmetric reactions has shown that even very low catalyst loadings (e.g., 0.1 to 1.0 mol%) can be highly effective, achieving high yields and selectivities when the reaction is optimized. acs.org

Stereoselective Synthetic Approaches

For many applications, particularly in pharmaceuticals, obtaining a specific stereoisomer of this compound is crucial. Most synthetic efforts are directed towards producing the thermodynamically more stable (E)-isomer (trans-isomer).

Beyond the synthesis of a specific geometric isomer, other forms of stereoselectivity are explored in related furan acrylic acids. For instance, the stereoselective [2+2] photocycloaddition of trans-3-(2-furyl)acrylic acid has been studied. und.edu In this process, the starting material is converted into a specific stereoisomer of a cyclobutane (B1203170) dicarboxylic acid derivative. und.edu The success of this dimerization is highly dependent on reaction conditions, with low temperatures (-196 °C) being used to inhibit polymerization and favor the desired dimerization, achieving up to 82% conversion to a specific cis-dimer. und.edu Such research into stereocontrolled reactions showcases advanced methods for creating complex molecular architectures from simple acrylic acid derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 3 Furyl Acrylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(3-furyl)acrylic acid undergoes typical reactions such as esterification, amidation, and reduction, providing access to a variety of derivatives with applications in materials science and medicinal chemistry.

Esterification Reactions

Esterification of this compound can be achieved through various standard methods, including Fischer esterification with an alcohol under acidic catalysis, or by reaction with alkylating agents. While specific examples for the 3-furyl isomer are not extensively documented in readily available literature, the reactivity is analogous to the well-studied 3-(2-furyl)acrylic acid. For instance, the esterification of acrylic acids is often carried out by refluxing with an alcohol in the presence of a strong acid catalyst like sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Another approach involves the use of heterogeneous acid catalysts, such as methanesulfonic acid supported on silica (B1680970) (MeSO₃H/SiO₂), which facilitates the esterification and subsequent hydrolysis. researchgate.net Furthermore, sustainable methods utilizing dimethyl carbonate as both a reagent and a solvent under base-catalyzed conditions have been developed for the esterification of furan-based acrylic acids, particularly for substrates sensitive to acidic conditions. researchgate.net

A specific example of a related compound, the synthesis of glycerol (B35011) 3-(2-furyl)propenoate, was achieved by reacting 3-(2-furyl)acrylic acid with glycidol. masterorganicchemistry.com This reaction proceeded with a 70% yield after 7.5 hours. masterorganicchemistry.com Additionally, novel monosaccharide esters of 3-(2-furyl)acrylic acid have been synthesized, highlighting the versatility of this reaction for creating complex, biologically relevant molecules. researchgate.net

Table 1: Examples of Esterification Reactions of Furylacrylic Acids

| Reactant | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 3-(2-Furyl)acrylic acid | Glycidol | Molar ratio 1.5, 7.5 hours | Glycerol 3-(2-furyl)propenoate | 70% | masterorganicchemistry.com |

| 3-(2-Furyl)acrylic acid | Monosaccharides | Not specified | Monosaccharide esters | Not specified | researchgate.net |

| Acrylic acid derivative | Ethanol | H₂SO₄, reflux | Ethyl acrylate (B77674) derivative | Not specified | |

| Substituted 3-(2-furyl)acrylic acids | Various alcohols | MeSO₃H/SiO₂ | Corresponding esters | Good to excellent | researchgate.net |

| Acid-sensitive 3-(2-furyl)acrylic acids | Dimethyl carbonate | Base-catalyzed | Corresponding methyl esters | Not specified | researchgate.net |

Amidation Pathways

The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. This two-step process is a common and effective method for forming amide bonds. For example, 3-(5-nitro-2-furyl)acryloyl chloride has been used to prepare a variety of N-substituted acrylamides. researchgate.net

Alternatively, direct coupling of the carboxylic acid with an amine using a coupling agent is a widely employed strategy. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond under mild conditions. The synthesis of 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid was achieved by coupling 3-(2-furyl)acrylic acid with β-alanine using such methods. mdpi.com

Table 2: Examples of Amidation Reactions of Furylacrylic Acids

| Reactant | Amine | Coupling Agent/Conditions | Product | Reference |

| 3-(5-Nitro-2-furyl)acryloyl chloride | Various alkylamines | Not specified | N-Alkyl-3-(5-nitro-2-furyl)acrylamides | researchgate.net |

| 3-(2-Furyl)acrylic acid | β-Alanine | DCC or EDC | 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid | mdpi.com |

| N-[β-(2-furyl)acryloyl]glutamic acid anhydride | Di(n-propyl)amine | Ice-cooling, 2 hours | DL-N²-[β-(2-furyl)acryloyl]-N¹,N¹-di-n-propyl-α-glutamylamide | harvard.edu |

| Furfurylamine | Acryloyl chloride | Not specified | N-[(Furan-2-yl)methyl]acrylamide | researchgate.net |

Reduction Processes

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 3-(3-furyl)propan-1-ol. This transformation typically requires a strong reducing agent due to the low reactivity of carboxylic acids towards reduction. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. masterorganicchemistry.comcaltech.edu The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. researchgate.net The reduction proceeds via an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. researchgate.net While specific literature detailing the LiAlH₄ reduction of this compound is sparse, the reduction of the acrylic acid moiety in a related compound, (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid, to the corresponding alcohol has been noted as a possible transformation.

Table 3: General Conditions for Carboxylic Acid Reduction

| Functional Group | Reducing Agent | Solvent | Product | Reference |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Primary Alcohol | masterorganicchemistry.comcaltech.eduacs.org |

| Carboxylic Acid | Sodium borohydride (NaBH₄) | Not applicable (ineffective) | No reaction | researchgate.net |

Reactions Involving the Alpha,Beta-Unsaturated System

The conjugated double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This makes it susceptible to attack by nucleophiles in Michael additions and to act as a dienophile in Diels-Alder reactions.

Diels-Alder Cycloaddition Reactions

The furan (B31954) ring can act as a diene in Diels-Alder reactions, and the alpha,beta-unsaturated system of acrylic acids and their esters can serve as dienophiles. The reaction between furan and acrylic acid itself is known to be very slow at ambient temperature, often taking weeks to reach equilibrium. royalsocietypublishing.org However, the reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the cycloaddition. royalsocietypublishing.org Lewis acid molecular sieves have been investigated as catalysts for the Diels-Alder reaction between furan and acrylic acid, achieving high selectivity for the Diels-Alder adduct. royalsocietypublishing.org For instance, scandium(III) triflate has been used as a homogeneous Lewis acid catalyst in a related reaction. royalsocietypublishing.org

Asymmetric Diels-Alder reactions of furan with chiral acrylates have also been studied, utilizing heterogeneous acid catalysts like TiCl₄ and ZnCl₂ supported on silica gel to induce stereoselectivity. nih.gov These reactions can lead to the formation of chiral 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable synthetic intermediates. nih.gov

Table 4: Examples of Diels-Alder Reactions with Furan and Acrylic Acid Derivatives

| Diene | Dienophile | Catalyst/Conditions | Product | Key Finding | Reference |

| Furan | Acrylic acid | Lewis acid molecular sieves | 7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Catalysis accelerates the slow uncatalyzed reaction. | royalsocietypublishing.org |

| Furan | Chiral acrylates (e.g., (1R,2S,5R)-menthyl acrylate) | TiCl₄/SiO₂, ZnCl₂/SiO₂ | Chiral 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters | Achieved diastereomeric excesses up to 44% (endo) and 20% (exo). | nih.gov |

| Furan | Chiral (1R,2S,5R)-8-phenylmenthyl acrylate | TiCl₄/SiO₂, ZnCl₂/SiO₂ | Chiral 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters | Achieved diastereomeric excesses up to 68% (endo) and 70% (exo). | nih.gov |

Michael Addition Reactions

The electron-poor double bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position of the acrylic acid moiety. While specific examples detailing Michael additions to this compound are not prevalent in the searched literature, the reactivity is well-established for alpha,beta-unsaturated carbonyl compounds in general.

Nucleophiles such as amines, thiols, and carbanions can add to the double bond. For instance, the reaction of various aryl glycine (B1666218) esters with methyl acrylate, an analogous Michael acceptor, proceeds via a Michael addition followed by an intramolecular lactonization. Enantioselective organocatalytic Michael additions to acrylic acid derivatives have been developed, allowing for the creation of all-carbon quaternary stereocenters with high enantiomeric excess. These reactions often employ bifunctional organocatalysts, such as those derived from cinchona alkaloids. The addition of sulfur nucleophiles in a thia-Michael addition is also a common transformation for these systems.

Table 5: General Examples of Michael Addition Reactions to Acrylic Acid Derivatives

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Acrylic esters, thioesters | β-Keto esters | Cinchona alkaloid derived organocatalyst | Products with all-carbon quaternary stereocenters | High enantioselectivity (up to 98% ee) | |

| Methyl acrylate | Aryl glycine esters | Base | 3,3-Disubstituted 2-coumaranones | Domino Michael addition-lactonization | |

| Vinyl sulfones | Hydantoin surrogates | Bifunctional squaramide catalyst | Adducts with quaternary stereocenters | Catalytic asymmetric conjugate addition |

Photocycloaddition Dimerization Mechanisms

The [2+2] photocycloaddition is a characteristic reaction of α,β-unsaturated carbonyl compounds. Upon UV irradiation, this compound and its derivatives can undergo dimerization to form cyclobutane (B1203170) rings. While detailed studies have often focused on the isomeric 3-(2-furyl)acrylic acid and its esters, the mechanistic principles are broadly applicable.

The dimerization typically proceeds via a triplet state mechanism, especially when a photosensitizer like benzophenone (B1666685) is used. mdpi.comresearchgate.net The process involves the following key steps:

Sensitization : The sensitizer (B1316253) (e.g., benzophenone) absorbs UV light and is promoted to an excited singlet state, followed by efficient intersystem crossing (ISC) to its more stable triplet state. acs.org

Energy Transfer : The triplet sensitizer transfers its energy to a ground-state molecule of the furylacrylic acid derivative, promoting it to its triplet state. mdpi.comresearchgate.net

Intermediate Formation : The excited triplet state of the furylacrylic acid molecule then reacts with a ground-state molecule. mdpi.com This interaction leads to the formation of a triplet biradical intermediate. The high regioselectivity observed in these reactions is accounted for by the interaction between the frontier orbitals—specifically, the Lowest Unoccupied Molecular Orbital (LUMO) or singly occupied molecular orbital (LSOMO) of the triplet state and the Highest Occupied Molecular Orbital (HOMO) of the ground state molecule. mdpi.comresearchgate.net

Ring Closure : The final step is the spin inversion and subsequent coupling of the radical centers in the biradical intermediate to close the cyclobutane ring, yielding the final dimer products. researchgate.net

Studies on methyl 3-(2-furyl)acrylate, a close analog, have shown that this mechanism leads to a mixture of head-to-head and head-to-tail dimers, with the regioselectivity and stereoselectivity being controlled by the relative stability of the possible biradical intermediates. mdpi.comresearchgate.netresearchgate.net For instance, the irradiation of methyl 3-(2-furyl)acrylate in acetonitrile (B52724) with benzophenone as a sensitizer yielded a mixture of two main dimer products. researchgate.net

Table 1: Photodimerization Products of Methyl 3-(2-furyl)acrylate Data from a study on a related isomer, illustrating typical reaction outcomes.

| Product | Structure | Yield (%) |

| 9 | Head-to-head trans | 61 |

| 10 | Head-to-tail cis | 27 |

Source: Molecules 2014, 19, 20485 researchgate.net

Furthermore, research on the solid-state photodimerization of 3-(2-furyl)acrylic acid has demonstrated the formation of photodimers analogous to α-truxillic acid and β-truxinic acid, products famously obtained from cinnamic acid. mdpi.com

Reactivity of the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution and ring-opening.

The furan moiety readily undergoes electrophilic substitution. zhishangchem.com In this compound, the primary sites for electrophilic attack are the C2 and C5 positions, which are the α-positions relative to the ring oxygen and are the most activated. The acrylic acid side chain, being an electron-withdrawing group, deactivates the ring slightly, but substitution still occurs.

While specific studies on the 3-furyl isomer are limited, reactions on the analogous 3-(2-furyl)acrylic acid show that electrophilic substitution, such as nitration and halogenation, occurs preferentially at the C5 position of the furan ring. This reactivity pattern is a general feature for furan rings bearing a substituent at the C2 position. bohrium.com It is therefore expected that electrophilic attack on this compound would proceed at the C2 or C5 positions.

The furan ring can be opened under certain conditions, particularly in the presence of acid catalysts. zhishangchem.com Studies on various furan derivatives have shown that Brønsted acid-catalyzed ring opening can occur under relatively mild conditions (e.g., 80 °C with catalytic HCl). rsc.org

The mechanism is initiated by the protonation of the furan ring. The stability of the furan ring is compromised upon protonation, making it susceptible to nucleophilic attack, which leads to cleavage of the ring structure. The specific products formed depend significantly on the substituents present on the furan ring and the reaction conditions. rsc.org For furan derivatives, this pathway can lead to the formation of dicarbonyl compounds. rsc.org

In the presence of highly acidic media, such as Brønsted superacids like trifluoromethanesulfonic acid (TfOH), the acrylic acid moiety of furylacrylic acids can be activated towards hydroarylation. Research on 3-(furan-2-yl)propenoic acids demonstrates that they react with arenes (like benzene (B151609) and its methylated derivatives) in TfOH to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govresearchgate.net

This transformation is a type of Friedel-Crafts alkylation where the protonated C=C double bond of the acrylic acid chain acts as the electrophile. The reaction proceeds through superelectrophilic activation. nih.gov

Investigating Reaction Intermediates and Transition States

Understanding the transient species involved in the reactions of this compound is crucial for elucidating mechanisms and controlling product outcomes.

Photodimerization : For the related methyl 3-(2-furyl)acrylate, Density Functional Theory (DFT) calculations have been instrumental in studying the photochemical dimerization pathway. mdpi.comresearchgate.net These computational studies have confirmed that the reaction proceeds through the first excited triplet state of the molecule. The calculations allow for the modeling of frontier orbital interactions, which correctly predict the high regioselectivity of the reaction. Furthermore, the energies of all possible triplet biradical intermediates can be calculated, showing that the precursor to the major observed product is typically the most stable biradical. researchgate.net

Hydroarylation : In the hydroarylation reactions conducted in superacids, the reactive electrophilic species have been investigated using both spectroscopic (NMR) and computational (DFT) methods. nih.govresearchgate.net These studies suggest that the reaction proceeds not through simple protonation of the double bond, but via O,C-diprotonated forms of the starting furylacrylic acids. These doubly-protonated cations are highly reactive "superelectrophiles" that readily attack the arene nucleophile. nih.gov

Ring Opening : For acid-catalyzed ring-opening reactions, kinetic experiments combined with computational studies help to clarify the mechanism. rsc.org Calculations of pKa values can identify the most likely site of initial protonation on the furan ring, which is the critical first step of the reaction pathway. Theoretical modeling, which sometimes requires the inclusion of explicit solvent molecules to accurately represent protonation events, can then be used to map the energy profile of the subsequent ring-opening steps. rsc.org

Derivatization Strategies and Functional Material Development from 3 3 Furyl Acrylic Acid

Synthesis of Advanced Polymer Materials

The reactive nature of 3-(3-furyl)acrylic acid allows for its incorporation into various polymer architectures, leading to materials with tailored properties.

Polyamide Synthesis with Specific Properties

This compound can be utilized as a monomer in the synthesis of polyamides. The condensation reaction of its derivatives with diamines leads to the formation of polyamide chains. The incorporation of the furan (B31954) ring into the polymer backbone can impart specific properties such as fluorescence. For instance, the condensation of furan-based dicarboxylic acids with diamine compounds has been shown to produce polyamide materials with fluorescent characteristics. zhishangchem.com The resulting polyamides can exhibit good thermal stability and solubility in certain organic solvents, making them suitable for various applications. researchgate.net

While much of the research has focused on the more readily available 2,5-furandicarboxylic acid (FDCA), the principles of polycondensation are applicable to derivatives of this compound. acs.orggoogle.com The properties of the resulting polyamides, such as their crystallinity and melting temperature, are influenced by the specific monomers used and the potential for hydrogen bonding within the polymer structure. stanford.edu For example, some furan-based polyamides may be amorphous or have low melting temperatures, which can be attributed to internal hydrogen bonding involving the furan oxygen. stanford.edu

Table 1: Properties of Furan-Based Polyamides

| Property | Description | Reference |

|---|---|---|

| Fluorescence | The incorporation of the furan ring can lead to fluorescent materials. | zhishangchem.com |

| Thermal Stability | Furan-based polyamides can exhibit good thermal stability. | researchgate.net |

| Solubility | These polyamides can be soluble in polar aprotic solvents. | researchgate.net |

| Crystallinity | Crystallinity can be influenced by monomer structure and hydrogen bonding. | stanford.edu |

Cross-linking in Self-Healing Polymer Networks

The furan moiety in this compound derivatives is particularly useful for creating self-healing polymer networks through the Diels-Alder reaction. The furan ring can act as a diene and react with a dienophile, such as a maleimide (B117702) group, to form a reversible covalent bond. espublisher.com This reversible cross-linking allows the material to "heal" after damage. When the material is heated, the Diels-Alder bonds break (retro-Diels-Alder reaction), and upon cooling, they reform, restoring the polymer network. espublisher.com

This strategy has been employed to develop self-healing hydrogels and other polymeric materials. espublisher.comresearchgate.net The efficiency of the self-healing process can be influenced by factors such as the degree of furan functionalization and the molar ratio of furan to maleimide groups. espublisher.com The combination of these reversible covalent bonds with other non-covalent interactions, like hydrogen bonds, can further enhance the self-healing capabilities of the material. researchgate.net

Photoelectric Functional Materials Development

The conjugated system of this compound, comprising the furan ring and the acrylic acid backbone, makes it a promising candidate for the development of organic photoelectric materials.

Construction of D-π-A Type Organic Photoelectric Materials

This compound can serve as a fundamental building block for constructing Donor-π-Acceptor (D-π-A) type organic photoelectric materials. zhishangchem.com In this architecture, the furan ring can act as part of the π-conjugated bridge, which facilitates charge transfer between an electron-donating (D) and an electron-accepting (A) unit. The specific design and synthesis of molecules incorporating the this compound scaffold allow for the tuning of their photophysical and electrochemical properties for applications in areas like dye-sensitized solar cells. lookchem.com

Preparation of Biologically Relevant Derivatives

The derivatization of this compound has also been explored for the synthesis of compounds with potential biological activity. For instance, derivatives of furan acrylic acids have been investigated for their antimicrobial properties. nih.govnih.gov Studies have shown that certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be synthesized from furan acrylic acids, exhibit good antimicrobial activity against various microorganisms, including yeast-like fungi and bacteria. nih.govnih.gov

Furthermore, the carboxylic acid group of this compound can be modified through reactions like amidation to create biocompatible polymers. zhishangchem.com These polymers could potentially be used as carriers for sustained-release drug delivery systems. zhishangchem.com The ability to modify the structure of furan acrylic acid derivatives opens up possibilities for developing new compounds with a range of biological applications.

Precursors for Bioactive Stilbene (B7821643) Methyl Ethers

The quest for novel bioactive compounds has led researchers to explore precursor-directed biosynthesis, a technique that introduces synthetic building blocks into microbial systems to generate unnatural products. Stilbenes, a class of polyphenolic compounds known for their health benefits, are a prime target for such bioengineering.

Research has demonstrated that an Escherichia coli system engineered with genes for stilbene synthesis can incorporate various carboxylic acids to produce novel stilbene derivatives. researchgate.net For instance, feeding the system precursors like 3-(2-furyl)acrylic acid and 3-(3-pyridyl)acrylic acid resulted in the successful production of the corresponding stilbene dimethyl ethers. researchgate.net This process highlights the substrate flexibility of the enzymes involved, which can accept heterocyclic acrylic acids as starter units. researchgate.net

Given these findings, this compound stands as a strong candidate for the biosynthesis of furan-containing stilbene analogues. Its structural similarity to successfully utilized precursors suggests its potential to be converted into novel stilbene methyl ethers, which could be screened for unique anti-tumor or other therapeutic activities. researchgate.net

Synthesis of Nitrofuryl Derivatives

Nitrofuryl compounds are a well-established class of derivatives known for their significant biological activities, particularly as antimicrobial and antiprotozoal agents. nih.govchemimpex.com The synthesis of these derivatives often involves the nitration of a furan ring coupled with an acrylic acid side chain.

The general preparation of nitrofurylacrylic acids can be achieved through methods like the Perkin reaction or Knoevenagel condensation, where a nitro-substituted furaldehyde reacts with an acidic compound like malonic acid. nih.govorgsyn.org For example, 3-(5-nitro-2-furyl)acrylic acid is a versatile intermediate used to create more complex bioactive molecules. chemimpex.com

Further derivatization strategies focus on the acrylic acid portion of the molecule. A common method involves converting the carboxylic acid to an acryloyl chloride, which can then be reacted with various amines to produce a library of acrylamides. jst.go.jp This approach was used to prepare nineteen different N-substituted 3-(5-nitro-2-furyl) acrylamides, some of which exhibited enhanced water solubility and strong antibacterial properties. jst.go.jp These synthetic routes demonstrate how the this compound scaffold can be modified to generate a diverse range of potentially therapeutic nitrofuryl derivatives. nih.govjst.go.jp

| Example of Nitrofuryl Derivative Synthesis | Reactants | Product Type | Potential Application |

| Knoevenagel Condensation | 5-Nitro-2-furaldehyde, Malonic Acid | 3-(5-Nitro-2-furyl)acrylic acid | Intermediate |

| Amidation | 3-(5-Nitro-2-furyl) acryloyl chloride, Alkylamines | N-Alkyl-3-(5-nitro-2-furyl) acrylamides | Antibacterial agents |

Functionalized Reagents in Biochemical Research

The inherent reactivity of this compound makes it a valuable tool for biochemists, enabling the modification of biomolecules for detection, purification, and functional analysis.

Protein Labeling Applications

The covalent modification of proteins with small molecules, or "labeling," is a cornerstone of biochemical research. While direct studies on this compound are limited, its isomer, 3-(2-furyl)acrylic acid, is noted for its use as a functionalized reagent for protein labeling. zhishangchem.comontosight.ai The chemical principles underlying this application are directly transferable.

The acrylic acid's carboxyl group can be activated by standard coupling agents (e.g., carbodiimides) to form a reactive ester. This ester readily reacts with nucleophilic residues on a protein's surface, such as the amine group of lysine, to form a stable amide bond. researchgate.netresearchgate.net This process covalently attaches the furyl-containing label to the protein. Such labeled proteins can be used in various applications, including tracking protein localization within cells or in binding assays. tamu.edu Given the identical reactive moiety, this compound is a viable candidate for creating custom protein labels. zhishangchem.com

Biosensor Construction

The development of sensitive and selective biosensors is critical for diagnostics and environmental monitoring. Here again, the properties of the closely related 3-(2-furyl)acrylic acid suggest a clear potential application for the 3-furyl isomer. zhishangchem.com Its structure is well-suited for constructing biosensor interfaces. zhishangchem.comontosight.ai

The molecule can be immobilized on a sensor surface, such as a gold electrode or polymer film, through its carboxylic acid group. researchgate.net Once anchored, the furan ring and the conjugated double bond system can participate in electrochemical or optical signaling events. For example, a research team developed an in vivo biosensor in E. coli to detect various cinnamic acid derivatives, and their screening library included 3-(2-furyl)acrylic acid, demonstrating its recognition by biological sensing elements. rsc.org This capability for molecular recognition and immobilization makes this compound and its derivatives promising candidates for the rational design of new biosensors. ontosight.ai

| Properties of this compound | |

| CAS Number | 39244-10-5 |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| Appearance | White to cream or brown crystals/powder |

| Melting Point | 155-158 °C |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) |

| Synonyms | 3-Furan-3-yl-acrylic acid, (E)-3-(furan-3-yl)prop-2-enoic acid |

| (Data sourced from cymitquimica.comchemicalbook.com) |

Exploration of Biological and Pharmacological Activities of 3 3 Furyl Acrylic Acid and Its Derivatives

Antimicrobial and Antifungal Activity

The search for novel antimicrobial and antifungal agents has led researchers to explore a variety of chemical scaffolds, including those based on the furan (B31954) ring. While specific data on the antimicrobial properties of 3-(3-Furyl)acrylic acid is limited, related compounds have shown notable activity. For instance, derivatives of 3-(2-furyl)acrylic acid have been synthesized and evaluated for their ability to combat various microbial strains. nih.gov

One study focused on the synthesis of monosaccharide esters of 3-(2-furyl)acrylic acid. nih.gov The results indicated that these derivatives were largely inactive or only weakly active against the tested Gram-positive bacteria, which included Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov However, some of these ester derivatives displayed potent in vitro antifungal activities. nih.gov Specifically, compounds Ib and Ie, along with others, showed promising activity against all tested microorganisms, with one derivative, If, exhibiting activity comparable to the standard fungicide, clotrimazole. nih.gov

Furthermore, research into 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized from 3-(furan-2-yl)propenoic acids, has demonstrated good antimicrobial activity. At a concentration of 64 µg/mL, these compounds were effective against the yeast-like fungi Candida albicans and also showed suppressive activity against Escherichia coli and Staphylococcus aureus. nih.govnih.gov The furan-containing compounds, including propyl 3-(3-furyl)acrylate and 3-methylbutyl 3-(3-furyl)acrylate, are known to exhibit a range of biological effects which include antimicrobial properties. ontosight.aiontosight.ai

Table 1: Antimicrobial and Antifungal Activity of Selected 3-(2-Furyl)acrylic Acid Derivatives

| Compound/Derivative | Target Organism | Activity Level | Reference |

| 3-(2-furyl)acrylate monosaccharide esters (Ia-f) | Gram-positive bacteria (B. subtilis, S. aureus, S. epidermidis) | Inactive to weakly active | nih.gov |

| Monosaccharide ester derivative (If) | Fungi | Comparable to clotrimazole | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good | nih.govnih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli, Staphylococcus aureus | Suppressive | nih.govnih.gov |

Anticancer and Topoisomerase Inhibition Research

Furan-containing compounds have been a subject of interest in the development of new anticancer agents. ontosight.aiontosight.ai While direct research on the anticancer and topoisomerase inhibition activity of this compound is not extensively documented in the provided results, its derivatives and related furan-based molecules have been investigated for these properties. ontosight.aiontosight.ai The furyl ring is believed to contribute to the biological activity of these compounds, potentially through its involvement in redox reactions and interactions with biological targets. ontosight.ai

Derivatives of this compound, such as propyl 3-(3-furyl)acrylate and 3-methylbutyl 3-(3-furyl)acrylate, are explored for their potential in drug discovery, including anticancer applications. ontosight.aiontosight.ai For example, 3-methylbutyl 3-(3-furyl)acrylate can be synthesized through the esterification of this compound, and compounds with similar structures have been investigated for their anticancer activities. ontosight.ai

Additionally, research on N-(propylcarbamoselenoyl)furan-2-carboxamide, a derivative of 3-(2-furyl)acrylic acid, has shown it to be a dual molecule with both anticancer and radical scavenging activity. nih.gov This highlights the potential of the broader class of furylacrylic acid derivatives in cancer research.

Table 2: Anticancer Research on Furylacrylic Acid Derivatives

| Compound/Derivative | Research Focus | Potential Mechanism | Reference |

| Propyl 3-(3-furyl)acrylate | Drug discovery | Anticancer properties | ontosight.ai |

| 3-Methylbutyl 3-(3-furyl)acrylate | Drug discovery | Anticancer activities | ontosight.ai |

| N-(propylcarbamoselenoyl)furan-2-carboxamide | Anticancer and radical scavenging | Dual activity | nih.gov |

Antiparasitic Drug Development

The development of new antiparasitic drugs is a critical area of research, and furan-containing compounds have shown promise in this field. Specifically, derivatives of this compound have been investigated for their potential as antiparasitic agents. For instance, Nifurtimox, a nitrofuran, is a known antiparasitic drug. nih.gov While direct studies on this compound's antiparasitic effects are not detailed, research on related furan derivatives provides valuable insights.

One area of focus has been the development of farnesyltransferase inhibitors as antiparasitic agents. Farnesyltransferase is a key enzyme in various parasites, making it an attractive drug target. nih.gov Research has been conducted on benzophenone-based farnesyltransferase inhibitors that incorporate a furylacrylic acid moiety. nih.gov These studies aim to develop compounds with improved solubility and efficacy against parasites. nih.gov

Modulation of Lipid Metabolism and Hypolipidemic Effects

Research has shown that furoic acid and its derivatives, including furylacrylic acid, possess hypolipidemic activity. nih.govelectronicsandbooks.com A study evaluating the effects of 2-furoic acid, 3-furoic acid, 3,4-furan dicarboxylic acid, and furylacrylic acid in mice and rats demonstrated their potential to lower serum lipid levels. nih.govelectronicsandbooks.com Among the tested compounds, 2-furoic acid was the most potent, significantly reducing serum cholesterol and triglyceride levels in both animal models. nih.govelectronicsandbooks.com

The mechanism of action for these compounds appears to involve the inhibition of key enzymes in fatty acid metabolism. For example, 3-(2-Furyl)acrylic acid has been shown to inhibit malonyl-CoA decarboxylase, a crucial enzyme in this pathway. Furthermore, 2-furoic acid was found to suppress several hepatic enzyme activities, including mitochondrial citrate (B86180) exchange, ATP dependent citrate lyase, and acetyl CoA synthetase, leading to reduced lipid levels in the liver. nih.gov These findings suggest that furoic acid derivatives, including those of furylacrylic acid, hold promise as hypolipidemic agents. nih.govelectronicsandbooks.com

Table 3: Hypolipidemic Effects of Furoic Acid and Furylacrylic Acid Derivatives in Mice

| Compound | Dose (mg/kg/day) | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Reference |

| 2-Furoic acid | 20 | 41% reduction | 56% reduction | nih.govelectronicsandbooks.com |

| 3-Furoic acid | 10 | 46% reduction | Not specified | electronicsandbooks.com |

| Furylacrylic acid | Not specified | Reduced | Reduced | electronicsandbooks.com |

Impact on Plant Hormone Signaling Pathways

The small molecule 2-furylacrylic acid (2-FAA), a positional isomer of this compound, has been identified as an inhibitor of auxin-mediated responses in Arabidopsis thaliana. oup.comoup.com Auxins are crucial plant hormones that regulate a wide range of growth and developmental processes. oup.com

Research has shown that 2-FAA can attenuate auxin-responsive gene expression and inhibit root and hypocotyl elongation in wild-type seedlings. oup.com Structure-function analysis of a related compound, a furyl acrylate (B77674) ester, revealed that 2-FAA is the active component, likely liberated through hydrolysis of an ester linkage. oup.comoup.com Interestingly, 3-furylacrylic acid (3-FAA) was also tested and found to be less effective at inhibiting root growth compared to 2-FAA. oup.com This suggests that the position of the furan ring substituent influences the biological activity of these compounds in plant systems.

Investigation as Anti-malarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, has necessitated the search for novel antimalarial agents. nih.govresearchgate.netmdpi.com Derivatives of furylacrylic acid have been a focus of this research.

One approach has involved the development of farnesyltransferase inhibitors based on a 2,5-diaminobenzophenone scaffold. nih.gov These inhibitors have been modified with various acrylic acid derivatives, including those containing a furyl ring, to enhance their antimalarial activity. nih.govnih.govnih.gov For instance, N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides have been synthesized and shown to be a novel lead for antimalarial agents. nih.gov The trifluoromethyl substituted derivative of this compound displayed a potent IC50 of 47 nM against the multi-drug resistant Dd2 strain of P. falciparum. nih.gov

Another class of compounds, 3-furyl and 3-thienylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, have also been synthesized and evaluated for their antiplasmodial activity. researchgate.netmdpi.com Several of these derivatives showed IC50 values of less than 1 microM against the 3D7 strain of P. falciparum. researchgate.net These findings highlight the potential of furylacrylic acid derivatives in the development of new and effective treatments for malaria. researchgate.netmdpi.comnih.gov

Table 4: Antimalarial Activity of Selected Furylacrylic Acid Derivatives

| Compound Class | Specific Derivative | Target | Activity (IC50) | Reference |

| N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides | Trifluoromethyl substituted derivative | P. falciparum (Dd2 strain) | 47 nM | nih.gov |

| 3-Furylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | Multiple derivatives | P. falciparum (3D7 strain) | < 1 µM | researchgate.net |

Role in Non-Ribosomal Peptide Biosynthesis and Related Amino Acids

This compound plays a role in the biosynthesis of certain natural products, particularly in the context of non-ribosomal peptide synthesis. researchgate.netnih.gov Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that microorganisms use to produce a wide array of peptides with diverse biological activities, many of which have therapeutic potential. researchgate.netnih.gov These enzymes can incorporate non-proteinogenic amino acids, which are amino acids not found in the standard genetic code, into the growing peptide chain. researchgate.netnih.gov

One such rare, non-proteinogenic amino acid is 3-(3-furyl)-alanine. researchgate.netnih.gov This amino acid has been identified as a building block in several peptide natural products, including the rhizonins, bingchamide B, and endolides. researchgate.netnih.gov The biosynthesis of these peptides is of significant interest to researchers.

Furthermore, studies on the biosynthesis of hancockiamides, which are phenylpropanoid piperazines from the fungus Aspergillus hancockii, have revealed the versatility of the NRPS involved. uwa.edu.au This enzyme, Hkm11, is capable of activating and transferring various cinnamic acid congeners, including (E)-3-(2-furyl)acrylic acid, onto the piperazine (B1678402) scaffold to generate novel hancockiamide analogs. uwa.edu.au This demonstrates the potential for using precursors like this compound in precursor-directed biosynthesis to create new bioactive compounds.

Structure Activity Relationship Sar Studies of 3 3 Furyl Acrylic Acid Derivatives

Influence of Furan (B31954) Ring Substitution on Bioactivity

Substitutions on the furan ring of 3-(3-furyl)acrylic acid derivatives can significantly modulate their biological activity. The nature, size, and position of these substituents can alter the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets.

Research on analogous furan-containing compounds has demonstrated the profound impact of furan ring substitution. For instance, in a series of phenylfuranylnicotinamidines, the introduction of various substituents on a phenyl ring attached to the furan moiety led to a range of antimicrobial and antiproliferative activities. The electronic nature of the substituents on the phenyl ring, such as electron-donating (e.g., dimethylamino) or electron-withdrawing (e.g., fluoro) groups, was found to be a key determinant of the observed biological effects.

Similarly, studies on derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) have shown that modifications to the furan ring are critical for their bioactivity. The derivatives are primarily modified on the functional groups in the aromatic and furyl rings, as well as the number of nitrogen atoms in the core structure. nih.govresearchgate.net These findings underscore the importance of the furan ring as a scaffold for chemical modification to fine-tune the biological properties of the resulting compounds.

While direct and extensive SAR studies on substituted this compound are not abundantly available in the public domain, the principles derived from structurally related furan derivatives provide a strong foundation for predicting the effects of substitution on the 3-furyl scaffold. It is anticipated that the introduction of small, lipophilic, and electron-withdrawing groups on the furan ring could enhance bioactivity by improving cell permeability and target engagement.

Effects of Acrylic Acid Moiety Modifications on Biological Response

The acrylic acid moiety of this compound is a critical pharmacophore that can be modified to influence the compound's pharmacokinetic and pharmacodynamic properties. Common modifications include esterification, amidation, and reduction of the double bond, each leading to distinct changes in biological response.

The conversion of the carboxylic acid to an ester or an amide can alter the compound's polarity, solubility, and ability to form hydrogen bonds. For example, in a study of novel anti-malarial agents based on a [5-(4-nitrophenyl)-2-furyl]acrylic acid scaffold, the acrylic acid was derivatized to various amides. nih.gov The nature of the amine used for amidation had a significant impact on the anti-malarial activity, highlighting the importance of the substituent attached to the amide nitrogen in interacting with the biological target. nih.gov

The following table illustrates the impact of modifying the acrylic acid moiety on the biological activity of a series of furan-based compounds.

| Parent Compound | Modification of Acrylic Acid Moiety | Resulting Compound Type | Observed Effect on Bioactivity |

| [5-(4-nitrophenyl)-2-furyl]acrylic acid | Amidation with various amines | Acrylic acid amides | Modulation of anti-malarial activity based on the amine substituent. nih.gov |

These examples from related furan-containing structures strongly suggest that modifications to the acrylic acid moiety of this compound would be a fruitful strategy for modulating its biological profile. Esterification could lead to prodrugs with enhanced cell permeability, while amidation could introduce new interaction points with a biological target.

Positional Isomerism and Activity Modulation

While direct comparative studies between the 2- and 3-isomers of furylacrylic acid are limited, extensive research on 3-(2-furyl)acrylic acid derivatives provides insights into the importance of this structural feature. For instance, the synthesis and evaluation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their potential as antimicrobial agents. nih.govnih.gov The specific arrangement of the 2-furyl group in these compounds is crucial for their activity.

The biological significance of the furan scaffold, in general, has been widely reported, with numerous derivatives exhibiting a broad range of activities, including antibacterial, antifungal, and anti-inflammatory effects. ijabbr.com The specific substitution pattern on the furan ring is a key factor in determining the type and potency of the biological activity. ijabbr.com Therefore, it is reasonable to infer that the change in the point of attachment from the 2- to the 3-position of the furan ring will significantly impact the biological activity of furylacrylic acid derivatives.

Correlation between Electronic Properties and Biological Function

The biological activity of this compound derivatives is intrinsically linked to their electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies on related furan-containing compounds have established correlations between various physicochemical parameters and their biological functions. These studies help in understanding the electronic requirements for optimal activity and in designing more potent analogs.

For instance, a QSAR investigation on a series of furan-3-carboxamides was conducted to find a correlation between different physicochemical parameters and their antimicrobial activity. nih.govresearchgate.net Such studies typically involve the calculation of molecular descriptors that quantify electronic properties, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In another QSAR study on nitrofuran analogues with antitubercular activity, it was suggested that the presence of a furan ring substituted with a nitro group is essential for activity. aimspress.com This highlights the critical role of the electronic-withdrawing nature of the nitro group in modulating the biological response. The study also identified other descriptors related to the number of double bonds and the presence of other functional groups as being important for activity. aimspress.com

These examples demonstrate that the electronic landscape of the molecule, which is influenced by the substituents on the furan ring and modifications to the acrylic acid moiety, plays a pivotal role in its interaction with biological targets. For this compound derivatives, it is expected that electron-withdrawing substituents on the furan ring would enhance their electrophilicity and potentially their reactivity with nucleophilic residues in a biological target.

Design and Synthesis of Analogs for Comprehensive SAR Elucidation

The systematic design and synthesis of analogs are fundamental to elucidating a comprehensive SAR for this compound. This process involves the strategic modification of the lead compound to probe the importance of different structural features for its biological activity.

A notable example of this approach is the development of analogs of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1). nih.govresearchgate.net In these studies, a variety of derivatives were synthesized by modifying the functional groups on the furan and aromatic rings. nih.govresearchgate.net This systematic approach allowed for a detailed understanding of the SAR and the identification of key structural requirements for the desired biological effect. nih.govresearchgate.net

The synthesis of these analogs often involves well-established chemical reactions. For instance, the synthesis of substituted 3-(2-furyl)acrylic acids can be achieved through the Knoevenagel-Doebner condensation of the corresponding 5-substituted-2-furaldehydes with malonic acid. Subsequent esterification or amidation of the acrylic acid moiety can be performed to further expand the chemical diversity of the synthesized library.

The following table outlines a general strategy for the design and synthesis of this compound analogs for SAR studies.

| Structural Moiety to Modify | Synthetic Strategy | Rationale for Modification |

| Furan Ring | Introduction of substituents at various positions. | To probe the effect of steric and electronic properties on bioactivity. |

| Acrylic Acid Carboxyl Group | Esterification, amidation. | To alter polarity, solubility, and hydrogen bonding capacity. |

| Acrylic Acid Double Bond | Reduction to a single bond. | To investigate the importance of the conjugated system for activity. |

Through the iterative process of designing, synthesizing, and biologically evaluating a diverse set of analogs, a comprehensive SAR for this compound can be established, paving the way for the development of new and improved therapeutic agents.

Theoretical and Computational Chemistry Approaches for 3 3 Furyl Acrylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and orbital energies for compounds like 3-(3-Furyl)acrylic acid.

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Conformational analysis using DFT helps identify the most stable isomers (conformers) by calculating their relative energies. For acrylic acid derivatives, key conformational features include the orientation of the carboxylic acid group and the rotation around the single bonds, particularly the bond connecting the furan (B31954) ring to the acrylic acid moiety.

DFT calculations, such as those using the B3LYP functional, can determine optimized geometries by finding the minimum energy state on the potential energy surface. For similar molecules like 2-furanacrylic acid, studies have shown that the planarity of the molecule is a critical factor, with the most stable conformer often being the one where the furan ring and the acrylic acid chain are nearly coplanar to maximize π-conjugation researchgate.netresearchgate.net. However, for some substituted furylacrylic acids, the lowest energy state can be achieved when the acrylic chain is almost perpendicular to the furan ring researchgate.net. A thorough DFT study on this compound would elucidate its specific preferred three-dimensional structure and the energy barriers between different conformers.

Table 1: Representative Bond Lengths and Angles for Acrylic Acid (Calculated via DFT) (Note: This table is for the parent acrylic acid and serves as an example of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/STO-3G) |

| Bond Length | C=C | 1.33 Å |

| C-C | 1.48 Å | |

| C=O | 1.22 Å | |

| C-O | 1.36 Å | |

| Bond Angle | C=C-C | 121.5° |

| C-C=O | 123.4° | |

| C-C-O | 114.1° | |

| Data derived from studies on acrylic acid. dergipark.org.trresearchgate.net |

DFT is a powerful tool for exploring the pathways of chemical reactions. It can be used to locate transition states and intermediates along a reaction coordinate, allowing for the calculation of activation energies and reaction rates. For this compound, this could include studying mechanisms of esterification, polymerization, or cycloaddition reactions.

For instance, DFT has been employed to study the photochemical [2+2] cycloaddition dimerization of various 3-heteroarylacrylates, a class of compounds that includes furylacrylates. dnu.dp.ua Such studies calculate the energy barriers for different reaction pathways and can explain the observed regioselectivity and stereoselectivity of the products. The calculations show that the reaction often proceeds through the formation of a biradical transition state. dnu.dp.ua A similar approach for this compound would clarify its reactivity in photochemical processes. DFT has also been used to investigate the protonation and subsequent hydroarylation of the double bond in furan-based acrylic acids in the presence of superacids. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.

The HOMO acts as an electron donor, and its energy level is related to the ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

The LUMO acts as an electron acceptor, with its energy level relating to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap suggests the molecule is more reactive. DFT calculations provide precise values for these orbital energies and the resulting energy gap. For the parent acrylic acid, the calculated HOMO-LUMO gap is approximately 5.545 eV, indicating high chemical stability. dergipark.org.trresearchgate.net A full FMO analysis of this compound would map the distribution of these orbitals and calculate its specific energy gap, offering predictions about its reactivity.

Table 2: Conceptual FMO Data for this compound (Note: The values below are illustrative. Actual values would be determined by specific DFT calculations.)

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV |

| ΔE (Gap) | ELUMO - EHOMO | ~ 5.5 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD provides insights into the dynamic behavior of systems. An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and interactions with solvent molecules.

For this compound, MD simulations could be used to:

Study its behavior in an aqueous solution, examining how water molecules arrange around the carboxylic acid and furan moieties.

Investigate the aggregation behavior of multiple this compound molecules.

Simulate the interaction of the molecule with larger systems, such as polymers or biological membranes.

While specific MD studies on this molecule are not prominent, the methodology has been applied to related systems, such as the pyrolysis of furan-based resins to understand the evolution of their molecular structure. psu.edu

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial in drug discovery for screening potential inhibitors against biological targets.

If this compound were being investigated as a potential enzyme inhibitor, molecular docking could predict its binding mode within the enzyme's active site. The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking algorithm to sample a large number of orientations of the ligand in the protein's binding site.

Scoring each orientation based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces to identify the most stable binding pose.

Studies on other acrylic acid and furan derivatives have successfully used this approach to identify potential inhibitors for targets like thymidine (B127349) phosphorylase and urease, providing insights into the specific amino acid interactions that stabilize the complex. researchgate.netmdpi.com Docking studies of this compound would reveal its potential interactions with specific biological targets.

Spectroscopic Property Prediction and Interpretation

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand vibrational modes.

For this compound, DFT calculations can predict:

Infrared (IR) and Raman Spectra: By calculating the harmonic vibrational frequencies corresponding to the stretching and bending of bonds. These calculated spectra help in the assignment of experimental spectral bands. The NIST database contains an experimental gas-phase IR spectrum for this compound, which can serve as a benchmark for theoretical predictions. nist.govnist.gov

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can calculate the electronic excitation energies and oscillator strengths, which correspond to absorption peaks in the UV-Vis spectrum. arxiv.org This provides information on the electronic transitions within the conjugated π-system of the molecule.

NMR Spectra: DFT can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Detailed computational studies on the isomer 2-furanacrylic acid have demonstrated excellent agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra, aiding in the complete assignment of vibrational modes. researchgate.netdoi.org A similar theoretical analysis for this compound would provide a comprehensive understanding of its spectroscopic signatures.

Advanced Analytical Techniques for Characterization of 3 3 Furyl Acrylic Acid

Spectroscopic Characterization Methods

Spectroscopy is fundamental to confirming the identity and structure of 3-(3-Furyl)acrylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals for the protons on the furan (B31954) ring and the acrylic acid chain. A reported ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) and coupling constants (J) that confirm the trans configuration of the double bond. chemicalbook.com The key signals include a doublet for the vinyl proton nearest the carboxyl group and multiplets for the furan ring protons. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.70-7.67 | m (multiplet) | - | 2H | Furan ring proton and vinyl proton adjacent to furan ring |

| 7.45 | s (singlet) | - | 1H | Furan ring proton |

| 6.62-6.61 | m (multiplet) | - | 1H | Furan ring proton |

| 6.16 | d (doublet) | 15.8 | 1H | Vinyl proton adjacent to carboxyl group |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including those of the carboxyl group, the vinyl carbons, and the carbons of the furan ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides direct evidence for its key functional groups. A gas-phase IR spectrum is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov The spectrum is characterized by a broad absorption band corresponding to the O-H stretch of the carboxylic acid group, a sharp and intense peak for the C=O (carbonyl) stretch, and bands associated with the C=C stretching of both the vinyl group and the furan ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. paint.org Therefore, the symmetric C=C double bond stretch of the acrylic moiety, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. horiba.com This technique is highly effective for monitoring the degree of polymerization in acrylic systems by observing the disappearance of the C=C band. horiba.com

Interactive Data Table: Key Vibrational Bands for this compound Functional Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H stretch (Carboxylic acid) | ~3300-2500 (broad) | IR |

| C=O stretch (Carboxylic acid) | ~1700-1680 | IR, Raman |

| C=C stretch (Alkene) | ~1650-1600 | IR, Raman (often strong) |

| C-O stretch (Carboxylic acid) | ~1320-1210 | IR |

| Furan ring vibrations | ~1600-1400 | IR, Raman |